molecular formula C23H18N2O5 B3648250 N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B3648250
M. Wt: 402.4 g/mol
InChI Key: ASZRPMLVQJPXGG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an isoindole group, which is a type of heterocycle. It also contains an acetamide group and a phenoxy group. The isoindole group is a bicyclic compound that consists of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoindole group would likely contribute to the rigidity of the molecule, while the acetamide and phenoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the acetamide and phenoxy groups could potentially make the compound polar and capable of participating in hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it’s a drug, future research could focus on optimizing its pharmacological properties or investigating its mechanism of action .

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-14-5-2-3-8-20(14)29-13-21(26)24-15-6-4-7-16(11-15)30-17-9-10-18-19(12-17)23(28)25-22(18)27/h2-12H,13H2,1H3,(H,24,26)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRPMLVQJPXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide
Reactant of Route 3
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide
Reactant of Route 4
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide
Reactant of Route 5
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide
Reactant of Route 6
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide

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